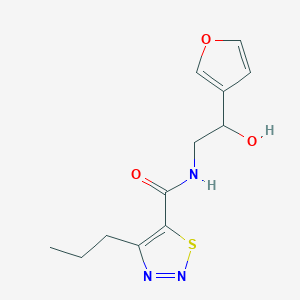
N-(2-(呋喃-3-基)-2-羟乙基)-4-丙基-1,2,3-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a carboxamide group
科学研究应用
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the furan ring through cyclization reactions, followed by the introduction of the thiadiazole ring via cyclocondensation reactions. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may yield the corresponding amine.
作用机制
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group may also play a role in binding to proteins and other biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
- N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-(furan-3-yl)-2-hydroxyethyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-(furan-3-yl)-2-hydroxyethyl)-4-butyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the specific combination of functional groups and the length of the propyl chain. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole ring fused with a furan moiety and a hydroxyl group. Its chemical formula can be represented as follows:
Synthesis
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of furan derivatives with thiadiazole precursors under controlled conditions. Recent studies have demonstrated that microwave-assisted synthesis can enhance yields and reduce reaction times compared to traditional methods .
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. Studies have evaluated its antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
The MTT assay was employed to determine cell viability, revealing that certain derivatives exhibited promising activity. For instance, compounds derived from the same structural family showed IC50 values in the range of 10 to 30 µM against these cell lines .
Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for this compound. The interaction with VEGFR-2 suggests a mechanism involving inhibition of angiogenesis, which is crucial for tumor growth and metastasis .
Additional Biological Activities
Beyond anticancer properties, compounds in the thiadiazole class have been reported to exhibit:
- Antimicrobial Activity : Certain derivatives demonstrate effectiveness against bacterial strains, including Mycobacterium tuberculosis.
- Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
A recent study highlighted the synthesis and biological evaluation of various thiadiazole derivatives, including N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. The research showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
属性
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-2-3-9-11(19-15-14-9)12(17)13-6-10(16)8-4-5-18-7-8/h4-5,7,10,16H,2-3,6H2,1H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRRMKKADDMIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=COC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














